{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
Description
Properties
IUPAC Name |
N-carbamoyl-2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-22-9-5-3-8(4-6-9)16-14-18-12(20)10(23-14)7-11(19)17-13(15)21/h3-6,10H,2,7H2,1H3,(H,16,18,20)(H3,15,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCJURWVUVSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea typically involves the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone intermediate with acetic anhydride to produce the target compound. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is crucial to maintain the desired reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Thiazolidinones, including the compound , have been investigated for their potential anticancer properties. Research indicates that derivatives of thiazolidinones can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazolidinone derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, demonstrating their potential as anticancer agents .
Table 1: Cytotoxicity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.7 | |
| Compound B | K562 | 8.5 | |
| Compound C | MDA-MB-361 | 21.5 |
Anticonvulsant Properties
Another promising application of thiazolidinones is their anticonvulsant activity. Studies have synthesized various thiazolidinone derivatives and evaluated their effects using animal models. The results indicated that some compounds displayed protective effects against seizures in models such as the maximal electroshock (MES) test .
Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives
Antiviral Activity
Recent studies have explored the antiviral potential of thiazolidinones, with some derivatives showing activity against viral infections. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells . This highlights the versatility of thiazolidinones in combating various pathogens.
Synthesis and Structural Modifications
The synthesis of thiazolidinone derivatives typically involves multicomponent reactions, which facilitate the rapid assembly of complex molecules. This approach not only streamlines the synthesis process but also allows for structural modifications that can enhance biological activity .
Table 3: Synthetic Approaches for Thiazolidinone Derivatives
| Synthesis Method | Advantages |
|---|---|
| Multicomponent Reactions | Efficient and rapid synthesis |
| Eco-friendly Protocols | Reduced environmental impact |
Mechanistic Studies
Understanding the mechanisms by which thiazolidinones exert their biological effects is crucial for optimizing their applications. Recent research has focused on elucidating these mechanisms through computational studies and experimental validations, providing insights into their interactions at the molecular level .
Mechanism of Action
The mechanism of action of {2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations:
Substituents on the Phenyl Ring: Target Compound: 4-Ethoxyphenyl group (electron-donating ethoxy group). Analog 1: 2-{(2E)-2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (CAS: 501107-83-1) replaces ethoxy with a hydroxyl group, reducing lipophilicity and altering hydrogen-bonding capacity . Analog 2: N-(2-Chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide (CAS: 489455-56-3) introduces electronegative chlorine atoms, enhancing halogen bonding but increasing molecular weight .
Terminal Functional Groups: The target compound’s urea moiety contrasts with acetamide termini in analogs (e.g., 9a-h, 3c-I/A).
Tautomerism:
The target compound’s imino group may exhibit tautomerism, as seen in structurally related N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/A), which exists as a 1:1 tautomeric mixture in solution .
Physicochemical Properties
Melting Points and Spectral Data:
The absence of ethoxy-group-specific IR/NMR data for the target compound limits direct comparison, but analogs suggest that C=O (thiazolidinone) and N-H (urea) peaks would dominate its spectra.
Biological Activity
The compound {2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.5 g/mol. The compound features a thiazolidinone ring, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazolidinone moiety can interact with various enzymes, potentially inhibiting or activating them. This interaction can lead to altered metabolic pathways that are crucial in disease processes.
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways. This could result in changes in cellular responses that are relevant for therapeutic effects.
- Nucleic Acid Interaction : There is potential for this compound to interact with DNA or RNA, affecting gene expression and protein synthesis.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. For example:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| Compound A | EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| Compound B | OVCAR-4 (Ovarian Cancer) | 21.5 | 28.7 | 15.9 |
| Compound C | MDA-MB-435 (Breast Cancer) | 15.1 | - | - |
These findings suggest that thiazolidinone derivatives may possess broad-spectrum antitumor activity with selective efficacy against specific cancer types .
Antimicrobial Activity
Thiazolidinone compounds have also been evaluated for their antimicrobial properties. In one study, a series of thiazolidinone derivatives were tested against various Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 100 |
| Compound E | Escherichia coli | 200 |
| Compound F | Candida albicans | 400 |
The minimum inhibitory concentrations (MICs) indicate moderate to good antimicrobial activity, suggesting potential applications in treating infections .
Metabolic Activity
Compounds similar to this compound have been shown to enhance glucose uptake in insulin-resistant models, indicating their potential role as insulin sensitizers . In high-carbohydrate diet-induced insulin-resistant mice, these compounds helped in reversing hyperglycemia and improving lipid profiles.
Comparative Studies
When compared to other similar compounds such as benzothiazoles or urea derivatives, this compound exhibits unique properties due to its specific functional groups. These differences often result in varying reactivity patterns and biological activities:
| Compound Type | Unique Features |
|---|---|
| Benzothiazoles | Often exhibit anti-inflammatory properties but less focus on metabolic disorders |
| Urea Derivatives | Known for antitumor activities but may lack the specificity seen in thiazolidinones |
Q & A
Basic Question: What are the critical steps and conditions for synthesizing {2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea?
Answer: The synthesis typically involves:
- Condensation reactions between thiosemicarbazones and maleimides or acetylating agents under reflux conditions in acetonitrile or ethanol .
- Acid catalysis (e.g., concentrated H₂SO₄) to promote cyclization and imine formation .
- Purification via column chromatography (ethyl acetate as eluent) or recrystallization from ethanol/acetonitrile to achieve >95% purity .
Key parameters include maintaining temperatures between 70–90°C and selecting anhydrous solvents to minimize side reactions .
Advanced Question: How can reaction yields be optimized for scale-up while avoiding industrial methodologies?
Answer:
- Microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yield by 15–20% through uniform heating .
- Solvent optimization : Replacing acetonitrile with DMF or THF can enhance solubility of intermediates, reducing byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., ZnCl₂) may accelerate imine formation, though compatibility with the 4-ethoxyphenyl group must be verified .
Structural Characterization
Basic Question: What spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- ¹H NMR : Identifies tautomeric equilibria (e.g., imine vs. amine forms) via chemical shifts at δ 8.5–9.5 ppm for imine protons and δ 10–12 ppm for urea NH groups .
- IR spectroscopy : Key peaks include C=O (1645–1699 cm⁻¹ for thiazolidinone and urea), N-H (3146–3312 cm⁻¹), and C=S (1315–1362 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Question: How can tautomeric equilibria in solution be resolved experimentally?
Answer:
- Variable-temperature NMR : Monitoring peak splitting at 25–60°C reveals dynamic tautomerism (e.g., 1:1 ratio of imine and amine forms) .
- Solvent polarity studies : Polar solvents (DMSO-d₆) stabilize the imine form, while nonpolar solvents (CDCl₃) favor the amine tautomer .
- DFT calculations : Compare experimental NMR shifts with computed values for each tautomer to assign dominance .
Biological Activity
Basic Question: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Assess bactericidal/fungicidal kinetics at 2× MIC over 24 hours .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀/MIC) .
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Modify the 4-ethoxyphenyl group : Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Introduce heterocycles : Substitute the thiazolidinone ring with pyrazole or triazole to improve solubility and bioavailability .
- Pharmacophore mapping : Overlay docking poses with active analogs to identify critical hydrogen-bonding interactions (e.g., urea carbonyl with enzyme active sites) .
Computational and Crystallographic Analysis
Advanced Question: What strategies improve crystal structure refinement using SHELX?
Answer:
- High-resolution data : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to achieve R₁ < 0.03 .
- Twinning refinement : Use SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .
- Hydrogen placement : Apply DFIX and ISOR restraints for disordered H-atoms in the urea and ethoxyphenyl moieties .
Data Contradictions and Reproducibility
Advanced Question: How should researchers address discrepancies in reported biological activity data?
Answer:
- Standardize assay protocols : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .
- Replicate under identical conditions : Control solvent (DMSO concentration ≤1%), inoculum size (5×10⁵ CFU/mL), and incubation time (18–24 hours) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
